![molecular formula C11H7BrF3N B3146339 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline CAS No. 596845-29-3](/img/structure/B3146339.png)
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline (2-Br-6-Me-4-TFMQ) is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its ability to serve as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a catalyst for chemical reactions. This compound has also been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis via Buchwald–Hartwig Amination : A successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, derivatives of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline, was achieved using the Buchwald–Hartwig amination method. These compounds demonstrated strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Relay Propagation of Steric Pressure : Research on 2-Bromo-4-(trifluoromethyl)quinoline revealed insights into its steric properties, particularly the impact of trifluoromethyl groups as transmitters of steric pressure (Schlosser et al., 2006).
Biomedical Research
- Antimicrobial and Antimalarial Agents : Novel quinoline derivatives, including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, were synthesized and tested for antimicrobial and antimalarial activities. This research highlights the potential of quinoline derivatives in treating infectious diseases (Parthasaradhi et al., 2015).
Material Science
- Liquid Crystal Properties : A series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were synthesized and evaluated for their liquid crystal properties. This study highlights the potential application of quinoline derivatives in material science, particularly in the field of liquid crystals (Rodrigues et al., 2019).
properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSXVUMDKRIGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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